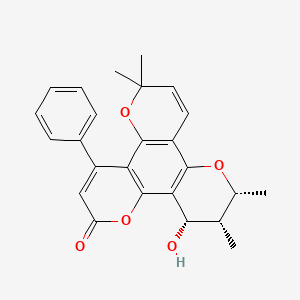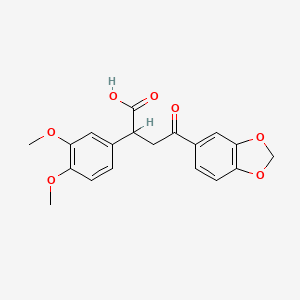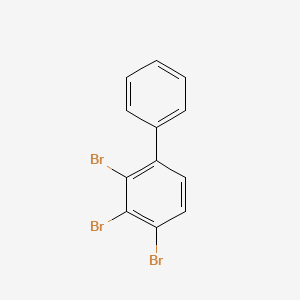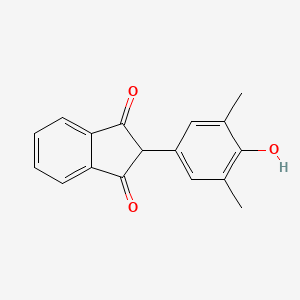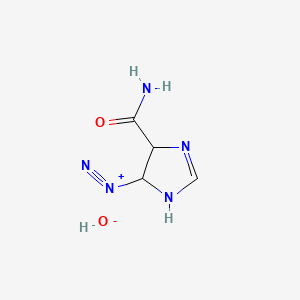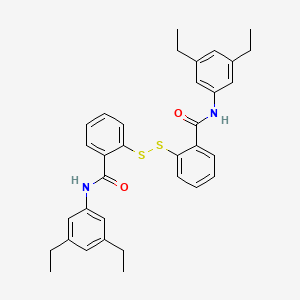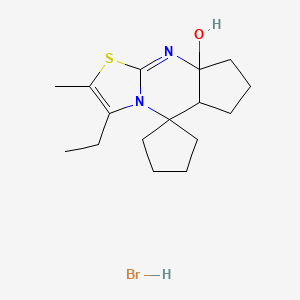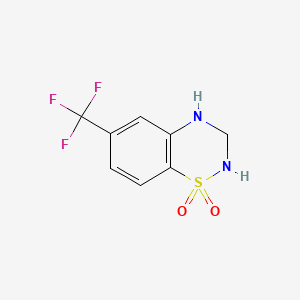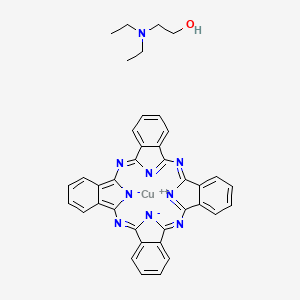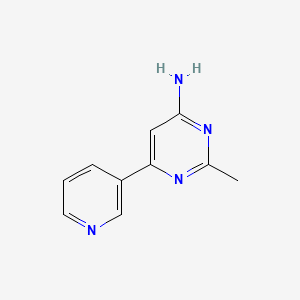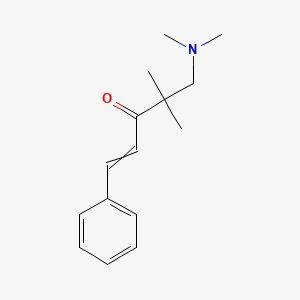
5-(Dimethylamino)-4,4-dimethyl-1-phenyl-1-penten-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Dimethylamino)-4,4-dimethyl-1-phenyl-1-penten-3-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a dimethylamino group, a phenyl group, and a pentenone structure
Métodos De Preparación
The synthesis of 5-(Dimethylamino)-4,4-dimethyl-1-phenyl-1-penten-3-one can be achieved through several routes. One common method involves the reaction of 4,4-dimethyl-1-phenyl-1-penten-3-one with dimethylamine under specific conditions. The reaction typically requires a base catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
Análisis De Reacciones Químicas
5-(Dimethylamino)-4,4-dimethyl-1-phenyl-1-penten-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5-(Dimethylamino)-4,4-dimethyl-1-phenyl-1-penten-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(Dimethylamino)-4,4-dimethyl-1-phenyl-1-penten-3-one involves its interaction with specific molecular targets. The dimethylamino group can act as a nucleophile, participating in various biochemical reactions. The compound may also interact with enzymes and receptors, influencing biological pathways and processes.
Comparación Con Compuestos Similares
Similar compounds to 5-(Dimethylamino)-4,4-dimethyl-1-phenyl-1-penten-3-one include:
4,5-Bis(dimethylamino)quinolines: These compounds share the dimethylamino functional group and have similar reactivity.
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Another compound with a dimethylamino group, used in green chemistry applications.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Número CAS |
84175-54-2 |
|---|---|
Fórmula molecular |
C15H21NO |
Peso molecular |
231.33 g/mol |
Nombre IUPAC |
5-(dimethylamino)-4,4-dimethyl-1-phenylpent-1-en-3-one |
InChI |
InChI=1S/C15H21NO/c1-15(2,12-16(3)4)14(17)11-10-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 |
Clave InChI |
OFYZAIZRLXHEOE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN(C)C)C(=O)C=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



